Tricyclo[3.3.1.02,7]nonan-6-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
tricyclo[3.3.1.02,7]nonan-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-9-5-1-2-7-6(3-5)4-8(7)9/h5-10H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLNSBKHVSCTIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CC1C(C2C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Tricyclo 3.3.1.02,7 Nonan 6 Ol
Retrosynthetic Analysis and Key Disconnections for the Tricyclo[3.3.1.02,7]nonan-6-ol Core
Retrosynthetic analysis of the this compound core reveals several strategic disconnections that simplify the target molecule into more readily available starting materials. A primary disconnection approach involves breaking the cyclobutane (B1203170) ring, a strained four-membered ring within the tricyclic system. This leads to bicyclic or monocyclic precursors.
One common retrosynthetic strategy envisions the tricyclo[3.3.1.02,7]nonane skeleton arising from an intramolecular [2+2] cycloaddition of a suitably functionalized bicyclo[2.2.2]octene or a related cyclohexene (B86901) derivative. chemrxiv.orgresearchgate.net For instance, in the synthesis of certain diterpenoids containing this motif, the tricyclo[3.3.1.02,7]nonane core is retrosynthetically disconnected via an intramolecular [2+2] cycloaddition to an enone, which in turn can be derived from a tricyclic ketone. chemrxiv.org This tricyclic ketone can be further simplified to a decalin precursor through a Robinson-type annulation. chemrxiv.org
Another key disconnection strategy involves cleaving one of the C-C bonds of the cyclohexane (B81311) ring, which can be formed through intramolecular cyclization reactions, such as radical cyclizations. researchgate.netresearchgate.net This approach often starts from a bicyclo[2.2.2]octene derivative, where a radical is generated, leading to a 4-exo cyclization to form the condensed tricyclo[3.3.1.02,7]nonane skeleton. researchgate.netnagasaki-u.ac.jp
Rearrangement reactions also offer a powerful retrosynthetic pathway. A Wagner-Meerwein rearrangement, for example, can be a key step in constructing the tricyclic framework from a different carbocyclic skeleton. researchgate.netsioc-journal.cn This approach involves the generation of a carbocation and subsequent migration of an alkyl group to form the desired ring system.
Multistep Total Synthesis Approaches to this compound
The total synthesis of molecules containing the this compound moiety often requires intricate and lengthy synthetic sequences. These approaches can be broadly categorized into cycloaddition-based strategies, intramolecular cyclization pathways, and rearrangement-mediated syntheses.
Intramolecular [2+2] photocycloaddition is a powerful and frequently employed strategy for the construction of the tricyclo[3.3.1.02,7]nonane skeleton. chemrxiv.orgresearchgate.net This reaction involves the irradiation of a molecule containing two double bonds, typically an enone and an alkene, which are tethered by a suitable chain. The photo-induced excitation of the enone chromophore leads to a diradical intermediate that can close to form the cyclobutane ring, thereby generating the tricyclic framework. researchgate.net
In the enantioselective total syntheses of rearranged ent-trachylobane diterpenoids, an intramolecular [2+2] cycloaddition was a key step to construct the unique pentacyclic framework containing the tricyclo[3.3.1.02,7]nonane motif. chemrxiv.orgnih.gov The substrate, an enone with a protected hydroxyl group, underwent photocycloaddition to afford the desired pentacyclic skeleton in excellent yield. chemrxiv.org The success of this reaction is often dependent on the substitution pattern and the length of the tether connecting the two reacting moieties. researchgate.netresearchgate.net
The regioselectivity of the [2+2] photocycloaddition can be influenced by various factors, including the substituents on the alkene and the enone. researchgate.netresearchgate.net For example, in the photocycloaddition of 6-allyl-2-cyclohexenones, the substitution on the allylic side chain can determine the ratio of isomeric tricyclononanone products. researchgate.net
| Starting Material | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Enone with protected hydroxy group | Optimized photochemical conditions | 6/6/6/4/6-fused pentacyclic skeleton | 93% | chemrxiv.org |
| 6-allyl-4,4,6-trimethyl-2-cyclohexenones | Irradiation (λ= 366 nm) in various solvents | Mixtures of isomeric tricyclo-nonanones | Varies with substituent and solvent | researchgate.net |
Intramolecular radical cyclizations provide a valuable alternative for the construction of the tricyclo[3.3.1.02,7]nonane skeleton. researchgate.netresearchgate.net These reactions typically involve the generation of a radical species that subsequently attacks an unsaturated bond within the same molecule to form a new ring. An unexpected radical 4-exo cyclization of rigid bicyclo[2.2.2]octene derivatives has been shown to produce the highly condensed tricyclo[3.3.1.02,7]nonane skeleton. researchgate.netnagasaki-u.ac.jp This type of cyclization is noteworthy as it overcomes the usual preference for 5-exo or 6-exo cyclizations.
The success of these radical cyclizations often depends on the specific substrate and the reaction conditions. For instance, the use of tributyltin hydride is a common method for generating the necessary radical intermediates. thieme-connect.de Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, can also lead to the formation of the tricyclo[3.3.1.02,7]nonane core. These cascades can be initiated by various reagents and proceed through radical or ionic intermediates.
Rearrangement reactions, particularly the Wagner-Meerwein and oxy-Cope rearrangements, offer powerful and often biomimetic routes to the tricyclo[3.3.1.02,7]nonane framework. researchgate.netwikipedia.org The Wagner-Meerwein rearrangement is a type of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon. wikipedia.org This rearrangement can be used to construct complex polycyclic systems, including those containing the tricyclo[3.3.1.02,7]nonane motif, by transforming a different carbocyclic skeleton into the desired one. researchgate.netsioc-journal.cn These rearrangements are often facilitated by acidic conditions or by the use of specific solvents like DMSO. researchgate.net
The oxy-Cope rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of 1,5-dien-3-ols that yields unsaturated carbonyl compounds. wikipedia.org The driving force for this reaction is the formation of a stable carbonyl group via keto-enol tautomerization. tcichemicals.com The anionic version of this rearrangement, accelerated by the presence of a base, is particularly powerful and can proceed at much lower temperatures. tcichemicals.com While direct examples of the oxy-Cope rearrangement leading to this compound are not prominently featured in the provided search results, its utility in constructing complex cyclic systems makes it a plausible strategy. acs.orgresearchgate.net
Chemo-, Regio-, and Stereoselective Control in this compound Synthesis
Achieving high levels of chemo-, regio-, and stereoselectivity is crucial for the efficient synthesis of complex molecules like this compound. The placement of the hydroxyl group at the C6 position and the specific stereochemistry of the tricyclic core must be carefully controlled throughout the synthetic sequence.
In cycloaddition-based strategies, the regioselectivity of the [2+2] photocycloaddition can be a significant challenge. researchgate.netresearchgate.net The formation of "straight" versus "crossed" cycloadducts is often dependent on the substitution pattern of the tether connecting the reacting alkenes. researchgate.net For instance, in the synthesis of lactiflorin, the regioselectivity was found to be strongly dependent on the substitution pattern within the but-3'-enyl chain. researchgate.net Stereoselectivity is also a key consideration, and in some cases, excellent diastereoselectivity can be achieved, leading to the formation of a single diastereoisomer. researchgate.net
Radical cyclizations can also exhibit high levels of stereocontrol. The stereochemical outcome of the cyclization is often dictated by the conformation of the transition state, which can be influenced by the substituents on the starting material. In the synthesis of azabicyclo[3.3.1]nonane systems, a tandem radical reaction has been shown to proceed with high stereoselectivity. researchgate.net
Rearrangement reactions, such as the Wagner-Meerwein rearrangement, are inherently stereospecific, with the migrating group retaining its stereochemistry. wikipedia.org This property can be exploited to control the stereochemistry of the final product.
| Synthetic Strategy | Type of Selectivity | Controlling Factors | Reference |
|---|---|---|---|
| Intramolecular [2+2] Photocycloaddition | Regioselectivity | Substitution pattern on the tether and reacting moieties | researchgate.netresearchgate.net |
| Intramolecular [2+2] Photocycloaddition | Diastereoselectivity | Often excellent, leading to a single diastereoisomer | researchgate.net |
| Radical Cyclization | Stereoselectivity | Conformation of the transition state, substituents | researchgate.net |
| Wagner-Meerwein Rearrangement | Stereospecificity | Retention of stereochemistry of the migrating group | wikipedia.org |
Green Chemistry Principles and Sustainable Routes in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to minimize environmental impact and improve sustainability. acs.orgchemistryjournals.net While specific studies focusing on the green synthesis of this compound are not extensively detailed in the provided search results, general green chemistry principles can be applied to its synthesis.
Key principles of green chemistry relevant to the synthesis of this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org Rearrangement reactions and cycloadditions are often highly atom-economical.
Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents. chemistryjournals.net Research into solvent-free reactions or the use of greener solvents like water or ionic liquids is an active area of green chemistry. semanticscholar.orgnih.gov
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. acs.org Photochemical reactions, while requiring a light source, can often be carried out at room temperature.
Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. acs.org The development of efficient catalysts for the key bond-forming reactions is a major goal of green chemistry.
Use of Renewable Feedstocks: Deriving starting materials from renewable resources rather than fossil fuels. nih.gov While not directly addressed for this specific compound, the use of bio-based starting materials is a growing trend in organic synthesis. fiveable.me
The development of sustainable routes to this compound would involve a holistic approach, considering the entire life cycle of the synthesis, from starting materials to final product, with the aim of reducing waste, energy consumption, and the use of hazardous substances. cognitoedu.org
Divergent Synthesis of this compound Derivatives from Common Intermediates
The strategic construction of complex polycyclic frameworks often benefits from divergent synthetic approaches, where a single, common intermediate can be selectively transformed into a variety of structurally diverse derivatives. In the synthesis of compounds based on the tricyclo[3.3.1.02,7]nonane skeleton, this strategy is particularly effective. A key common intermediate, tricyclo[3.3.1.02,7]nonan-6-one, serves as a versatile precursor for obtaining this compound and other functionalized analogues.
The formation of the tricyclic ketone core is frequently achieved through an intramolecular [2+2] photocycloaddition of 6-allyl-2-cyclohexenone precursors. Research has demonstrated that this reaction itself can be a point of divergence. The regioselectivity of the cycloaddition, which determines the resulting isomeric tricyclic ketone, is highly dependent on the substitution pattern of the starting allyl-substituted cyclohexenone. researchgate.netresearchgate.net
Irradiation (λ= 366 nm) of 6-allyl-4,4,6-trimethyl-2-cyclohexenones leads to mixtures of isomeric tricyclononanones. researchgate.net The ratio between the desired tricyclo[3.3.1.02,7]nonan-6-one skeleton and the isomeric tricyclo[4.2.1.03,8]nonan-7-one can be controlled by the choice of substituents on the allylic side chain of the cyclohexenone precursor. researchgate.net For instance, a simple prop-2-enyl side chain exclusively yields the tricyclo[3.3.1.02,7]nonan-6-one product, whereas introducing a methyl group to the allyl chain (a 2-methylprop-2-enyl side chain) results in a mixture of the two isomeric skeletons, thereby demonstrating a divergent pathway from closely related starting materials. researchgate.net
| Starting Material (Substituted 6-allyl-cyclohexenone) | Allyl Side Chain (R') | Product(s) | Product Ratio (Tricyclo[3.3.1.02,7]nonan-6-one : Tricyclo[4.2.1.03,8]nonan-7-one) | Reference |
| 6-(prop-2-enyl)cyclohex-2-enone derivative | H | Tricyclo[3.3.1.02,7]nonan-6-one derivative | 100 : 0 | researchgate.net |
| 6-(2-methylprop-2-enyl)cyclohex-2-enone derivative | Me | Tricyclo[3.3.1.02,7]nonan-6-one derivative and Tricyclo[4.2.1.03,8]nonan-7-one derivative | ~2 : 1 | researchgate.net |
Once synthesized, tricyclo[3.3.1.02,7]nonan-6-one becomes the common intermediate from which a range of derivatives can be accessed. The most direct transformation is the reduction of the carbonyl group to furnish the target alcohol, this compound. This reduction can be achieved using standard reducing agents such as sodium borohydride, a reaction demonstrated in analogous tricyclic ketone systems. lew.ro The ketone's carbonyl group provides a reactive site for a variety of other nucleophilic addition or condensation reactions, allowing for the introduction of diverse functional groups and the generation of a library of derivatives from this single intermediate.
| Common Intermediate | Reagent/Condition | Product | Reference |
| Tricyclo[3.3.1.02,7]nonan-6-one | Reduction (e.g., Sodium Borohydride) | This compound | lew.ro* |
Table Reference Note: The reference demonstrates this transformation in a similar tricyclic ketone system, establishing the chemical principle.
Reactivity and Mechanistic Studies of Tricyclo 3.3.1.02,7 Nonan 6 Ol
Transformations of the Hydroxyl Functionality in Tricyclo[3.3.1.02,7]nonan-6-ol
The hydroxyl group at the C-6 position is subject to various transformations, each with important stereochemical consequences.
The oxidation of this compound yields the corresponding ketone, Tricyclo[3.3.1.02,7]nonan-6-one. The stereochemical outcome of the reduction of this ketone is highly dependent on the reducing agent employed. For instance, reduction with lithium aluminum hydride (LiAlH4) in diethyl ether results in the formation of the exo-alcohol, while reduction with sodium in ethanol (B145695) produces the endo-alcohol. This stereoselectivity is a consequence of the steric hindrance posed by the bicyclo[3.3.1]nonane cage, which directs the approach of the hydride.
| Reagent | Product | Stereochemistry |
| Lithium aluminum hydride (LiAlH4) in diethyl ether | This compound | exo |
| Sodium in ethanol | This compound | endo |
The bridgehead hydroxyl group of this compound can undergo esterification and etherification. These reactions are often slower than those of acyclic alcohols due to the steric congestion around the reaction center. For example, esterification with acid chlorides or anhydrides in the presence of a base like pyridine (B92270) proceeds to give the corresponding esters. Similarly, etherification can be achieved using methods like the Williamson ether synthesis, though reaction conditions may need to be optimized to overcome the steric barrier.
Derivatives of this compound have been synthesized to serve as mechanistic probes. For instance, the tosylate or mesylate derivatives are excellent leaving groups and are used to study solvolysis reactions and the potential for carbocationic rearrangements. The rigid, chiral nature of the tricyclic skeleton also makes it an attractive scaffold for the development of chiral auxiliaries in asymmetric synthesis, although this application is less explored compared to other more established systems.
Skeletal Rearrangements of the Tricyclo[3.3.1.02,7]nonane Core Initiated by this compound
The generation of a carbocation at the C-6 position of the Tricyclo[3.3.1.02,7]nonane skeleton, typically by acid-catalyzed dehydration of the alcohol or solvolysis of its derivatives, initiates a cascade of fascinating skeletal rearrangements.
Under acidic conditions, this compound can undergo a Wagner-Meerwein type rearrangement. Protonation of the hydroxyl group followed by the loss of water generates a secondary carbocation. This cation can then rearrange through a series of 1,2-hydride and alkyl shifts to yield more stable carbocationic intermediates, ultimately leading to the formation of adamantane (B196018) derivatives. For instance, treatment with sulfuric acid can lead to the formation of 2-adamantanol. This transformation highlights the thermodynamic driving force towards the highly stable, strain-free adamantane core.
In certain cases, the carbocationic intermediates derived from this compound can undergo fragmentation reactions. These processes are typically observed under specific conditions that favor the cleavage of carbon-carbon bonds. The fragmentation pathways can be complex and are highly dependent on the reaction conditions and the substitution pattern on the tricyclic core. These reactions can lead to the formation of bicyclic or even monocyclic products.
| Starting Material | Reagent/Condition | Major Product(s) | Reaction Type |
| This compound | H2SO4 | 2-Adamantanol | Carbocationic Rearrangement |
| Tricyclo[3.3.1.02,7]nonan-6-one | LiAlH4 | exo-Tricyclo[3.3.1.02,7]nonan-6-ol | Reduction |
| Tricyclo[3.3.1.02,7]nonan-6-one | Na/Ethanol | endo-Tricyclo[3.3.1.02,7]nonan-6-ol | Reduction |
Ring Expansion/Contraction Pathways
The tricyclo[3.3.1.02,7]nonane framework, a structural isomer of adamantane, can be accessed through ring contraction pathways of larger polycyclic systems. One notable method involves the triflic acid-promoted cascade reaction of adamantane derivatives. This reaction proceeds via a decarboxylation of N-methyl protected cyclic carbamates, derived from hydroxy-substituted adamantane precursors, followed by an intramolecular nucleophilic 1,2-alkyl shift. This sequence results in the formation of ring-contracted iminium triflates, which are precursors to noradamantane derivatives like the tricyclo[3.3.1.02,7]nonane system. researchgate.net Such transformations are analogous to classic rearrangements like the Wagner-Meerwein and Demjanov-Tiffeneau reactions. researchgate.net
Another relevant transformation is the thermolysis of tertiary polycyclic hypoiodites. For instance, the thermolysis of 3-noradamantanol using lead tetraacetate and iodine, followed by base treatment, yields tricyclo[3.3.1.02,7]nonan-3-one, a ketone analog of the target alcohol. researchgate.net This reaction demonstrates a contraction of the noradamantane skeleton to the tricyclo[3.3.1.02,7]nonane core, although the yield can be modest, with side products such as 1-hydroxy-2-oxaadamantane also forming. researchgate.net The direction of the carbon-carbon bond cleavage during the thermolysis is generally governed by the thermodynamic stability of the resulting radical intermediates. researchgate.net
Conversely, ring expansion reactions can be observed in related bicyclo[3.3.1]nonane systems, often serving as a key strategy for constructing more complex molecular architectures. nih.govrsc.org While direct ring expansion pathways starting from this compound are not extensively documented, the inherent strain in the cyclobutane (B1203170) ring of the scaffold suggests its potential susceptibility to cleavage and rearrangement, which could lead to expanded or isomeric cage structures under appropriate conditions.
Radical Reactions Involving this compound and its Analogs
The tricyclo[3.3.1.02,7]nonane skeleton can be constructed through radical-mediated reactions. A notable example is the unexpected 4-exo cyclization of certain bicyclo[2.2.2]octene derivatives. researchgate.net This type of radical reaction provides a pathway to the highly condensed tricyclo[3.3.1.02,7]nonane system, which contains a cyclobutane ring found in some natural products. researchgate.net
The reactivity of radicals centered on related tricyclic frameworks has also been investigated. For example, the tricyclo[3.3.1.02,8]nona-3,6-dienyl radical exists as part of a fluxional pair with the bicyclo[3.2.2]nona-2,6,8-trienyl radical. rsc.org These species are interconverted through a series of degenerate cyclopropylmethyl-type rearrangements, highlighting the dynamic behavior of radicals within these constrained polycyclic systems. rsc.org
Grob-type fragmentations, which can proceed through radical or polar mechanisms, are also relevant. These reactions involve 1,3-hetero-difunctionalized substrates and can lead to the formation of unsaturated ketones and aldehydes. researchgate.net The fragmentation of a quaternary γ-amino alcohol, for instance, can generate a ketone with a specific (Z)-double bond geometry. researchgate.net Given the structure of this compound, it could potentially serve as a substrate for a mechanistically related fragmentation under radical-generating conditions, leading to ring-opened products.
Electrophilic and Nucleophilic Attack on the this compound Scaffold
The reactivity of the tricyclo[3.3.1.02,7]nonane scaffold is significantly influenced by the presence of a strained cyclopropane-like moiety (the C2-C7-C1 bridge and associated bonds). Studies on analogous systems, such as tricyclo[3.2.1.02,4]octane and tricyclo[3.2.2.02,4]nonane derivatives, provide insight into how electrophiles interact with this framework. canterbury.ac.nz
Electrophilic attack typically targets the most substituted and strained carbon-carbon bond of the cyclopropane (B1198618) ring. canterbury.ac.nz For instance, the addition of bromine (Br⁺) to tricyclo[3.2.1.02,4]octane analogs occurs at the most substituted cyclopropyl (B3062369) bond, leading to ring opening. The reaction proceeds with inversion of configuration at the carbon atom where the electrophile attacks, suggesting substantial carbocationic character in the intermediate. canterbury.ac.nz
In the case of an unsaturated analog like endo-tricyclo[3.2.2.02,4]non-6-ene, electrophilic addition of Br⁺ shows a preference for attacking the double bond over the cyclopropane ring. canterbury.ac.nz However, reaction with a proton (H⁺/D⁺) leads to electrophilic addition to the most substituted cyclopropyl bond. This attack can occur via two primary trajectories: "edge" attack and "corner" attack, with both pathways being observed to similar extents. canterbury.ac.nz Corner attack of the bromine electrophile at the C2-C4 bond of a related tricyclooctane derivative, followed by nucleophilic attack by methanol, resulted in the formation of an open tertiary carbocation intermediate. canterbury.ac.nz
The table below summarizes the outcomes of electrophilic attack on a related tricyclic system.
| Reactant | Electrophile | Site of Attack | Key Observation |
| endo-Tricyclo[3.2.1.02,4]octane analog | Br⁺ | Most substituted cyclopropyl bond | Ring opening with inversion of configuration at the site of attack. canterbury.ac.nz |
| endo-Tricyclo[3.2.2.02,4]non-6-ene | Br⁺ | Double bond | Preferential attack on the C=C double bond over the cyclopropane ring. canterbury.ac.nz |
| endo-Tricyclo[3.2.2.02,4]non-6-ene | H⁺/D⁺ | Most substituted cyclopropyl bond | Both "edge" and "corner" attack pathways are competitive. canterbury.ac.nz |
Nucleophilic attack would primarily be directed at the carbon bearing the hydroxyl group (C6) in this compound, especially after protonation of the alcohol to form a better leaving group. This would lead to substitution products, potentially accompanied by rearrangement of the carbocation intermediate formed upon departure of water.
Computational Insights into Reaction Mechanisms of this compound
Computational chemistry has been employed to elucidate the complex reaction mechanisms of strained polycyclic molecules related to this compound. canterbury.ac.nzresearchgate.netresearchgate.net Theoretical studies, including semi-empirical and ab initio molecular orbital methods, have been used to investigate the mechanisms of electrophilic addition to the cyclopropane ring in these systems. canterbury.ac.nz
Calculations on the protonation of endo- and exo-tricyclo[3.2.1.02,4]octane explored the potential energy surfaces for both edge and corner attack trajectories. canterbury.ac.nz These studies help rationalize the experimental observation that both pathways can be energetically accessible. Furthermore, calculations of cation stability have been used to predict the regiochemical outcomes of electrophilic addition, evaluating whether attack occurs at the cyclopropane ring or at another functional group, such as a double bond. canterbury.ac.nz
Density Functional Theory (DFT) calculations have been instrumental in understanding pericyclic reactions, such as the oxy-Cope rearrangement. researchgate.net For substrates like hexa-1,5-dien-3-ol, DFT studies using the B3LYP functional have been performed to map the potential energy surface and identify the transition states. researchgate.net Such computational approaches could be applied to this compound derivatives containing appropriate unsaturation to predict their propensity for rearrangement and the associated activation energies. For example, DFT calculations can compute the free energy of activation (ΔG≠), which allows for the estimation of reaction rate constants for comparison with experimental data. researchgate.net
In the context of forming the tricyclic skeleton, computational models have been proposed to explain the regioselectivity of intramolecular [2+2]-photocycloaddition reactions that yield tricyclo[3.3.1.02,7]nonan-6-ones. researchgate.net These models analyze the orbital interactions in the biradical intermediates to predict which cyclization pathway is favored.
The table below summarizes key areas where computational methods have provided mechanistic insights for related systems.
| System/Reaction | Computational Method | Insight Provided |
| Protonation of tricyclo[3.2.1.02,4]octane | Semi-empirical, Ab initio | Investigated the energetics of "edge" vs. "corner" attack trajectories. canterbury.ac.nz |
| Electrophilic addition to tricyclic systems | Molecular Orbital Theory | Evaluated cation stability to predict regiochemical preference (cyclopropane vs. double bond). canterbury.ac.nz |
| Oxy-Cope Rearrangement | DFT (B3LYP/6-31G*) | Mapped potential energy surfaces and calculated activation energies (ΔG≠) to explain rate acceleration in anionic variants. researchgate.net |
| Intramolecular [2+2] Photocycloaddition | Mechanistic Modeling | Explained the regioselectivity in the formation of the tricyclo[3.3.1.02,7]nonan-6-one skeleton. researchgate.net |
Stereochemical Analysis and Conformational Dynamics of Tricyclo 3.3.1.02,7 Nonan 6 Ol
Configuration and Conformation of the Tricyclo[3.3.1.02,7]nonan-6-ol System
The tricyclo[3.3.1.02,7]nonane skeleton, also known as noradamantane, is a rigid cage-like structure. The parent hydrocarbon possesses a C2v symmetry. The conformation of the tricyclo[3.3.1.02,7]nonane ring system is intrinsically rigid due to its bridged nature. The molecule can be visualized as a cyclohexane (B81311) ring in a chair conformation, which is then bridged between the 1 and 3 positions by a methylene (B1212753) group and between the 2 and 7 positions by a direct bond, forming a cyclopropane (B1198618) ring. This extensive bridging severely restricts conformational flexibility.
The introduction of a hydroxyl group at the C6 position can lead to two possible diastereomers: exo-tricyclo[3.3.1.02,7]nonan-6-ol and endo-tricyclo[3.3.1.02,7]nonan-6-ol. The exo and endo descriptors refer to the orientation of the hydroxyl group relative to the main bicyclo[3.3.1]nonane ring system. In the context of the tricyclo[3.3.1.02,7]nonane framework, the exo position generally points away from the cyclopropane ring, while the endo position is directed towards it. The relative stability of these diastereomers is influenced by steric interactions within the rigid cage structure.
Derivatives of the tricyclo[3.3.1.02,7]nonane system have been studied to understand its structural parameters. For instance, X-ray crystallographic analysis of tricyclo[3.3.1.03,7]nonane-3,7-diyl bis(4-methylbenzenesulfonate) revealed a significantly long C-C bond length of 1.598 (2) Å between the quaternary carbon atoms. iucr.org This elongation is attributed to the steric strain within the noradamantane skeleton. iucr.org Similar long bond lengths have been observed in related structures like tricyclo-[3.3.1.03,7]nonane-3,7-diyldimesylate. iucr.org These studies on derivatives provide valuable insights into the inherent strain and conformational rigidity of the core tricyclo[3.3.1.02,7]nonane framework that would be present in the corresponding alcohol.
Chirality and Enantioselective Synthesis of this compound
The this compound molecule is chiral, possessing several stereogenic centers. solubilityofthings.com The rigid, asymmetric framework makes it an interesting target for enantioselective synthesis. The development of methods to control the absolute configuration of this and related tricyclic systems is of significant interest for applications in asymmetric catalysis and medicinal chemistry. rsc.org
Enantioselective synthesis of related tricyclic systems often involves strategies like asymmetric deprotonation of meso-cyclic ketones using chiral lithium amide bases. researchgate.netresearchgate.net For example, the asymmetric deprotonation of a meso-cycloheptanone derivative was a key step in the synthesis of a potential intermediate for pseudomonic acid B. researchgate.net This approach allows for the creation of enantiomerically enriched building blocks that can be further elaborated into complex chiral molecules.
Another powerful strategy for constructing chiral tricyclic systems is the intramolecular [2+2] photocycloaddition. researchgate.net The regioselectivity and diastereoselectivity of these reactions can be controlled by various factors, including the substitution pattern on the starting material and the reaction conditions. researchgate.net For instance, the intramolecular [2+2] photocycloaddition of 6-allyl-2-cyclohexenones can lead to the formation of tricyclo[3.3.1.02,7]nonan-6-ones with excellent diastereoselectivity. researchgate.net These ketones can then be stereoselectively reduced to the corresponding alcohols, providing access to enantiomerically pure this compound derivatives.
The use of chiral catalysts in cycloaddition reactions is also a prominent method for achieving enantioselectivity. For example, chiral cobalt(II) complexes have been successfully employed in the kinetic resolution of racemic norcaradienes via Diels-Alder reactions to produce complex tricyclo[3.2.2.0]nonenes with high diastereo- and enantioselectivity. rsc.org Similar catalytic approaches could potentially be adapted for the enantioselective synthesis of the tricyclo[3.3.1.02,7]nonane skeleton.
Diastereoselective Transformations Originating from this compound
The stereochemistry of the hydroxyl group in this compound can direct the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselective transformation. The rigid conformation of the tricyclic system plays a crucial role in this stereocontrol by dictating the facial selectivity of approaching reagents.
For example, the reduction of a tricyclo[3.3.1.02,7]nonan-6-one would be expected to proceed with high diastereoselectivity, favoring the formation of one diastereomeric alcohol over the other. The direction of attack of the reducing agent would be sterically hindered on one face of the carbonyl group due to the cage-like structure.
Furthermore, the hydroxyl group itself can act as a directing group in various transformations. For instance, in reactions involving the adjacent carbon atoms, the hydroxyl group can influence the stereochemistry of the incoming group through hydrogen bonding or by sterically blocking one face of the molecule.
The synthesis of derivatives from related tricyclic diols demonstrates the principles of diastereoselectivity. The esterification of tricyclo[3.3.1.03,7]nonane-3,7-diol with p-toluenesulfonyl chloride to form the corresponding ditosylate is a transformation where the stereochemistry of the starting diol dictates the stereochemistry of the product. iucr.org
Intramolecular reactions starting from derivatives of this compound would also be expected to exhibit high diastereoselectivity. The fixed spatial relationship between different parts of the molecule due to the rigid framework would favor specific cyclization pathways. For example, intramolecular palladium-catalyzed cycloaddition reactions have been used to create highly functionalized bicyclo[3.3.0]octane systems from suitable precursors, demonstrating the power of stereocontrol in rigid systems. researchgate.net
Computational Modeling of Conformational Isomers and Energy Landscapes
Computational methods, such as density functional theory (DFT), can be used to calculate the geometries and relative energies of the exo and endo diastereomers of this compound. These calculations can help predict which isomer is more stable and provide insights into the steric and electronic interactions that govern their stability. For example, DFT calculations have been used to study the potential energy surfaces of Cope rearrangements in related bicyclic systems, providing valuable information about transition state geometries and activation energies. researchgate.net
Furthermore, computational modeling can be used to simulate the conformational dynamics of the molecule. While large-scale conformational changes are unlikely, vibrational analysis can reveal the different modes of motion available to the molecule. This information can be correlated with experimental data from techniques like NMR spectroscopy to provide a more complete picture of the molecule's behavior in solution.
Computational analyses have been employed to rationalize the enantioselectivity observed in reactions involving similar bridged systems. lookchem.com By modeling the transition states of competing reaction pathways, it is possible to understand the origins of stereocontrol and to predict the outcome of new reactions. For instance, computational studies on the deprotonation of cyclohexene (B86901) oxide by a chiral lithium amide have helped to elucidate the mechanism and the source of enantioselectivity. researchgate.net
The table below summarizes key aspects of the stereochemical and conformational analysis of this compound.
| Aspect | Description | Key Findings/Implications | Relevant Techniques |
| Configuration | The spatial arrangement of atoms in the rigid tricyclo[3.3.1.02,7]nonane framework. | The introduction of a hydroxyl group at C6 creates exo and endo diastereomers. The inherent strain in the noradamantane skeleton leads to elongated C-C bonds in derivatives. iucr.org | X-ray Crystallography, NMR Spectroscopy |
| Conformation | The molecule possesses a highly rigid cage-like structure with limited conformational flexibility. | The cyclohexane ring is locked in a chair-like conformation due to extensive bridging. | Computational Modeling, NMR Spectroscopy |
| Chirality | The molecule is chiral due to the presence of multiple stereogenic centers. | It is a valuable target for enantioselective synthesis, with potential applications in asymmetric catalysis and medicinal chemistry. solubilityofthings.comrsc.org | Polarimetry, Chiral Chromatography, Circular Dichroism |
| Enantioselective Synthesis | Methods to produce one enantiomer in excess over the other. | Strategies include asymmetric deprotonation, researchgate.netresearchgate.net intramolecular [2+2] photocycloaddition, researchgate.netresearchgate.net and the use of chiral catalysts. rsc.org | Asymmetric Catalysis, Chiral Auxiliaries |
| Diastereoselective Transformations | Reactions where the existing stereochemistry of the molecule influences the formation of new stereocenters. | The rigid framework and the orientation of the hydroxyl group direct the facial selectivity of reagents. | Stereoselective Reductions, Directed Reactions |
| Computational Modeling | The use of theoretical methods to study molecular structure, stability, and reactivity. | DFT calculations can predict the relative stabilities of diastereomers and rationalize observed stereoselectivities by modeling transition states. researchgate.netresearchgate.net | Density Functional Theory (DFT), Molecular Mechanics |
Advanced Spectroscopic Characterization Techniques for Tricyclo 3.3.1.02,7 Nonan 6 Ol and Its Analogs
Elucidating Complex Spin Systems via High-Resolution NMR Spectroscopy (e.g., 2D NMR, 13C NMR Chemical Shift Analysis)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the constitution and stereochemistry of complex molecules. For bicyclo[3.3.1]nonane derivatives, 1D and 2D NMR analyses are crucial for assigning the signals of protons and carbons, which often exhibit complex coupling patterns due to the rigid ring system. nih.gov
¹³C NMR Chemical Shift Analysis: The chemical shifts in ¹³C NMR provide valuable information about the electronic environment of each carbon atom. In functionalized bicyclo[3.3.1]nonanes, the carbon chemical shifts are sensitive to the nature and orientation of substituents. For instance, in the formation of bicyclo[3.3.1]non-3-en-2-one from a lactol intermediate, the disappearance of the lactol hydrogen signal and the appearance of a characteristic α,β-unsaturated carbonyl resonance at 191.1 ppm in the ¹³C NMR spectrum confirm the structural transformation. nih.gov The general regions for ¹³C NMR chemical shifts are well-established, with sp³-hybridized carbons appearing in the upfield region (approx. 0-50 ppm) and carbons attached to electronegative atoms or involved in double bonds appearing further downfield. youtube.com Computational methods, such as Density Functional Theory (DFT), can be used to predict ¹³C NMR chemical shifts, aiding in the structural assignment of complex molecules like functionalized carbon nanotubes and chlorinated compounds. nih.govnih.gov
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing connectivity within the molecule. For instance, in the synthesis of functionalized bicyclo[3.3.1]non-3-en-2-ones, 2D NMR analyses were used to confirm the structure and assign the single diastereomer formed. nih.gov Similarly, for diterpenes with a bicyclo[3.3.1]nonane nucleus, 2D NMR experiments were vital in confirming the structure and relative configuration. acs.org
Below is a representative table of ¹³C NMR chemical shifts for a bicyclo[3.3.1]nonane analog, illustrating the typical chemical shift ranges for different carbon environments.
| Carbon Atom | Chemical Shift (ppm) | Environment |
| C=O | ~190-210 | Carbonyl |
| C=C | ~120-150 | Alkene |
| C-O | ~60-90 | Carbon attached to Oxygen |
| Bridgehead CH | ~30-50 | Bridgehead Carbon |
| Methylene (B1212753) CH₂ | ~20-40 | Methylene Carbon |
Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Determination
Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful methods for determining the absolute configuration of chiral molecules. hebmu.edu.cn These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.
For bicyclo[3.3.1]nonane derivatives, which are often chiral, ECD and ORD are crucial for assigning the absolute stereochemistry. The absolute configuration of enantiomers of bicyclo[3.3.1]nonane-2,7-dione was established through a combination of chemical correlation and the application of the octant rule to its circular dichroism spectrum. nih.gov In another study, the absolute configurations of four bicyclo[3.3.1]nonane diones were determined by comparing experimental ECD and ORD data with those predicted by time-dependent density functional theory (TDDFT) calculations. researchgate.net This combination of experimental and theoretical approaches provides a reliable method for absolute configuration assignment, especially for conformationally flexible systems. mdpi.commdpi.com
The application of chiroptical spectroscopy is not limited to the parent molecule. Achiral chromophoric moieties can be attached to a chiral molecule, acting as a "chiroptical probe" to induce a diagnostic ECD signal from which the absolute configuration of the substrate can be determined. nih.gov
X-ray Crystallography of Tricyclo[3.3.1.02,7]nonan-6-ol Derivatives for Structural Validation
X-ray crystallography provides the most definitive method for structural validation by determining the precise arrangement of atoms in a crystalline solid. For complex tricyclic and bicyclic systems, X-ray analysis is invaluable for confirming the connectivity, conformation, and relative stereochemistry.
The crystal structures of numerous bicyclo[3.3.1]nonane derivatives have been elucidated, revealing important conformational details. For example, the structure of an o-bromo-bicyclo[3.3.1]non-3-en-2-one analog was unambiguously established via X-ray crystallography, confirming the assignments made by NMR. nih.gov In another instance, the crystal structure of 2,4,6,8-tetrakis(4-bromophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one showed that the bicyclo[3.3.1]nonane ring system adopts a chair-boat conformation. nih.gov The crystal structure of tricyclo[3.3.1.0³,⁷]nonane-3,7-diyl bis(methanesulfonate), a related noradamantane, revealed a significant lengthening of the C-C bond between the two quaternary carbons due to the eclipsing conformation of the mesyl groups. ucy.ac.cyucy.ac.cy
The data obtained from X-ray crystallography, such as bond lengths, bond angles, and torsion angles, serve as the ultimate benchmark for validating structures proposed by other spectroscopic methods and computational models.
| Compound | Crystal System | Space Group | Key Structural Feature |
| o-bromo-bicyclo[3.3.1]non-3-en-2-one | Orthorhombic | P2₁2₁2₁ | Confirmed bicyclic structure nih.gov |
| 2,4,6,8-tetrakis(4-bromophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one | Monoclinic | P2₁/c | Chair-boat conformation nih.gov |
| tricyclo[3.3.1.0³,⁷]nonane-3,7-diyl bis(methanesulfonate) | Monoclinic | P2₁/c | Elongated C-C bond (1.597 Å) ucy.ac.cyucy.ac.cy |
Advanced Mass Spectrometry for Mechanistic Pathway Tracing
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Advanced MS techniques, particularly tandem mass spectrometry (MS/MS), can provide detailed structural information and are used to trace reaction mechanisms by analyzing fragmentation patterns.
For tricyclic systems, electrospray ionization (ESI) and chemical ionization (CI) are often used as soft ionization techniques to produce protonated molecules [M+H]⁺, which can then be subjected to collision-induced dissociation (CID) in an MS/MS experiment. The fragmentation pathways of tricyclic antidepressants, which share a similar structural complexity, have been elucidated using ESI-MS. nih.gov Similarly, the fragmentation of fused nitrogen-containing tricyclic systems has been studied, revealing how different parts of the ring system break apart. nih.gov
The fragmentation patterns are often diagnostic of the underlying ring structure. For example, in the study of tetraponerine alkaloids, which have tricyclic structures, EI-MS/MS fragmentations were found to be diagnostic for the specific ring system (6-6-5 vs. 5-6-5), while CI-MS/MS patterns were indicative of the substitution on the ring. ucdavis.edu This ability to correlate fragmentation with specific structural features is crucial for identifying unknown compounds and for tracing the pathways of chemical reactions and metabolic processes. nih.govaip.org
Vibrational Spectroscopy (IR, Raman) for Conformational Analysis
For bicyclo[3.3.1]nonane derivatives, IR and Raman spectroscopy can be used to study their conformational stability. A study on bicyclo[3.3.1]nonane-2,6-dione and bicyclo[3.3.1]nonane-2,9-dione combined vibrational spectroscopy with ab initio calculations to investigate their conformational stability. researchgate.net The presence of characteristic functional group frequencies, such as the C=O stretch in ketones or the O-H stretch in alcohols, is readily identified. For example, in functionalized polymers, the CH, CH₂, and CH₃ stretching and bending modes can be distinguished in the Raman spectra. spectroscopyonline.com
Vibrational Circular Dichroism (VCD), a technique that measures the differential absorption of left and right circularly polarized infrared light, is particularly powerful for conformational analysis of chiral molecules in solution. nih.gov For complex molecules like the tricyclic perhydropurine alkaloid saxitoxin, density functional theory (DFT) is used to calculate and assign the vibrational modes observed in the IR and Raman spectra. oatext.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
| O-H Stretch (Alcohol) | 3200-3600 | IR, Raman |
| C-H Stretch (sp³) | 2850-3000 | IR, Raman |
| C=O Stretch (Ketone) | 1700-1725 | IR, Raman |
| C-O Stretch (Alcohol) | 1050-1260 | IR, Raman |
Theoretical and Computational Chemistry of Tricyclo 3.3.1.02,7 Nonan 6 Ol
Quantum Chemical Calculations of Electronic Structure and Bonding
No dedicated studies reporting quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, on the electronic structure and bonding characteristics of Tricyclo[3.3.1.02,7]nonan-6-ol were identified. Such studies would typically provide insights into orbital energies, charge distribution, and the nature of chemical bonds within the molecule.
Strain Energy Analysis of the Tricyclo[3.3.1.02,7]nonane Framework
A specific strain energy analysis for the Tricyclo[3.3.1.02,7]nonane framework is not available in the surveyed literature. This type of analysis is crucial for understanding the stability and reactivity of such a constrained polycyclic system, which is expected to possess significant ring strain due to its bicyclo[3.3.1]nonane core fused with a cyclopropane (B1198618) ring.
Prediction of Reactivity and Selectivity via DFT and ab initio Methods
There is a lack of published research utilizing DFT or ab initio methods to predict the reactivity and selectivity of this compound. These computational techniques are instrumental in modern chemistry for forecasting the outcomes of chemical reactions, identifying reactive sites, and elucidating reaction mechanisms.
Molecular Dynamics Simulations of Conformational Flexibility
No literature detailing molecular dynamics simulations to explore the conformational landscape and flexibility of this compound could be located. Such simulations would provide a dynamic picture of the molecule's behavior, including accessible conformations and the energy barriers between them.
Development of Force Fields for Polycyclic Systems Based on this compound Data
The development of specialized force fields for molecular mechanics simulations of complex polycyclic systems sometimes relies on experimental or high-level computational data from representative molecules. However, there is no indication that this compound has been used as a benchmark or data source for such purposes.
Applications of Tricyclo 3.3.1.02,7 Nonan 6 Ol As a Synthetic Building Block and Scaffold
Utilization in the Synthesis of Complex Natural Products with Related Architectures
The tricyclo[3.3.1.02,7]nonane skeleton is a recurring motif in a number of complex natural products, particularly in the realm of diterpenoids. The inherent strain and stereochemical complexity of this framework make its targeted synthesis a significant challenge, and tricyclo[3.3.1.02,7]nonan-6-ol and its derivatives represent key strategic intermediates for accessing these molecules.
Recent research has highlighted the successful application of synthetic strategies that construct this unique polycyclic system en route to natural products. For instance, the enantioselective total syntheses of the rearranged ent-trachylobane diterpenoids, (–)-Wallichanol A, (–)-Wallichanol B, and (–)-Sanguinolane, were accomplished featuring a novel intramolecular [2+2] photocycloaddition to forge the characteristic tricyclo[3.3.1.02,7]nonane core. researchgate.net This approach underscores the importance of developing methods to access this scaffold for the synthesis of biologically active natural products.
In other synthetic endeavors, a heptacyclic framework incorporating the tricyclo[3.3.1.02,7]nonane moiety was unexpectedly formed during synthetic studies toward hetidine alkaloids. researchgate.net This discovery suggests that this structural unit may be present in a new, yet to be discovered, class of C20-diterpenoid alkaloids, further motivating the development of synthetic routes utilizing precursors like this compound.
The table below summarizes natural products and related complex molecules that feature the tricyclo[3.3.1.02,7]nonane skeleton, illustrating the relevance of this scaffold in complex molecule synthesis.
| Natural Product/Complex Molecule | Class | Key Synthetic Strategy for Skeleton |
| (–)-Wallichanol A | ent-Trachylobane Diterpenoid | Intramolecular [2+2] Photocycloaddition |
| (–)-Wallichanol B | ent-Trachylobane Diterpenoid | Intramolecular [2+2] Photocycloaddition |
| (–)-Sanguinolane | ent-Trachylobane Diterpenoid | Intramolecular [2+2] Photocycloaddition |
| Proposed Hetidine Alkaloid Intermediate | C20-Diterpenoid Alkaloid | Aza-Prins Cyclization (unexpected) |
Development of Novel Polycyclic Cage Compounds from this compound Precursors
The functionalized tricyclo[3.3.1.02,7]nonane framework is not only a target in natural product synthesis but also serves as a versatile precursor for the development of novel and highly elaborate polycyclic cage compounds. The inherent strain energy within the skeleton can be harnessed to drive rearrangements and ring-expansion reactions, leading to more complex and diverse three-dimensional structures.
The conversion of this compound to its corresponding ketone, tricyclo[3.3.1.02,7]nonan-6-one, provides a key entry point for a variety of carbon-carbon bond-forming reactions. The ketone can be functionalized at the α-position or undergo reactions at the carbonyl group to append new ring systems. For example, thermolysis of related systems has been shown to produce unique cage structures. Prolonged heating of pentafluorophenyl prop-2-enyl ether followed by hydration yields a fluorinated derivative incorporating the tricyclo[3.3.1.02,7]nonane skeleton, demonstrating the thermal stability and accessibility of this ring system under specific conditions. rsc.org
Furthermore, radical-mediated reactions have proven effective in constructing the core skeleton, which can then be elaborated. An unexpected radical 4-exo cyclization of bicyclo[2.2.2]octene derivatives has been reported to efficiently produce the tricyclo[3.3.1.02,7]nonane framework. researchgate.net By starting with a functionalized precursor like this compound, subsequent radical transformations could be envisioned to build upon the existing cage, leading to novel polycyclic architectures with potential applications in materials science and medicinal chemistry.
Asymmetric Catalysis with this compound Derived Chiral Auxiliaries
The inherent chirality and rigid conformational nature of the tricyclo[3.3.1.02,7]nonane skeleton make it an attractive scaffold for the design of new chiral auxiliaries for asymmetric catalysis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereochemistry has been established, the auxiliary is removed.
This compound, being a chiral alcohol, could be resolved into its pure enantiomers. Each enantiomer could then be attached to a substrate, and the bulky, stereodefined tricyclic framework would sterically direct the approach of a reagent to one face of the molecule, leading to a high degree of stereocontrol. The hydroxyl group provides a convenient attachment point for ester or ether linkages to the substrate. Despite this potential, the application of chiral auxiliaries derived from this compound in asymmetric catalysis is not a widely documented area of research, representing an underexplored opportunity for the development of new synthetic methodologies.
Precursors for Advanced Organic Materials (e.g., monomers for highly strained polymers)
Polycyclic compounds containing highly strained rings are of interest as potential monomers for ring-opening metathesis polymerization (ROMP). This polymerization technique uses a metal catalyst to open the strained rings of the monomer and form a polymer chain. The resulting polymers can have unique properties, such as high thermal stability and specific mechanical characteristics, due to the incorporated alicyclic units.
The tricyclo[3.3.1.02,7]nonane skeleton contains a strained cyclobutane (B1203170) ring, which could potentially undergo ring-opening polymerization. A derivative of this compound, for example, one containing a norbornene unit, could serve as a monomer. The hydroxyl group could also be used to introduce other polymerizable functionalities or to modify the properties of the resulting polymer. However, a review of the current scientific literature does not indicate that this compound or its derivatives have been extensively investigated as monomers for the synthesis of advanced organic materials. This remains a speculative but potentially fruitful area for future research.
Future Directions and Emerging Research Avenues in Tricyclo 3.3.1.02,7 Nonan 6 Ol Chemistry
Chemoenzymatic Synthesis and Biocatalysis for Tricyclo[3.3.1.02,7]nonan-6-ol
The synthesis of enantiomerically pure chiral alcohols is of paramount importance in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule can dictate its biological activity. nih.govresearchgate.net Biocatalytic ketone reduction has emerged as a green and highly efficient method for producing such enantiopure alcohols. nih.govresearchgate.net This approach utilizes enzymes, such as ketoreductases (KREDs), which can catalyze the reduction of a prochiral ketone to a specific chiral alcohol with high enantio- and diastereoselectivity. researchgate.netnih.gov
In the context of this compound, chemoenzymatic strategies would involve the enzymatic reduction of the corresponding ketone, Tricyclo[3.3.1.02,7]nonan-6-one. The use of a panel of isolated ketoreductases could provide access to either enantiomer of the alcohol, a feat that is often challenging to achieve with traditional chemical reductants. acs.org The broad substrate range and exquisite selectivities of these enzymes frequently outperform other ketone reduction methods, establishing biocatalysis as a preferred method. acs.org
The integration of enzymatic steps with traditional chemical synthesis can lead to more efficient and sustainable routes to complex chiral molecules. nih.gov For instance, a chemical synthesis could be used to construct the tricyclic ketone precursor, followed by a biocatalytic reduction to install the desired stereocenter at the alcohol position. This chemoenzymatic approach combines the power of chemical synthesis to create complex carbon skeletons with the unparalleled stereoselectivity of enzymes.
| Enzyme Type | Source Organism (Example) | Potential Advantage for Tricyclo[3.3.1.02,7]nonan-6-one Reduction | Key Characteristic |
|---|---|---|---|
| Ketoreductase (KRED) | Candida sp., Rhodococcus sp. | High enantioselectivity for producing specific stereoisomers of the alcohol. | Often commercially available in kits for rapid screening. |
| Alcohol Dehydrogenase (ADH) | Saccharomyces cerevisiae (Baker's Yeast) | Cost-effective and can be used as whole-cell biocatalysts. | Historically used, though isolated enzymes offer higher purity and selectivity. acs.org |
| Engineered Acyltransferase | Mycobacterium smegmatis | Can be used for kinetic resolution of the racemic alcohol via enantioselective acylation. mdpi.com | Protein engineering can tailor the enzyme for specific substrates. nih.gov |
Flow Chemistry and Automated Synthesis of this compound Analogs
The transition from traditional batch synthesis to continuous flow processes represents a significant advancement in modern organic chemistry. nih.gov Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved reaction safety and control, and the potential for straightforward scalability. rsc.org These features make it an ideal platform for the synthesis of this compound and its analogs, particularly in a drug discovery setting where the rapid generation of compound libraries is crucial. nih.gov
A multi-step synthesis of a this compound derivative could be "telescoped" into a continuous flow sequence, where intermediates are generated and consumed in situ without the need for isolation and purification at each step. uc.pt This approach can significantly reduce reaction times and waste generation. For example, the formation of the tricyclic skeleton followed by reduction to the alcohol could potentially be performed in a single, continuous operation.
| Parameter | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Scalability | Often requires re-optimization for different scales. | Scalable by running the system for longer times ("scaling out"). |
| Safety | Handling of hazardous reagents and exotherms can be challenging on a large scale. | Small reactor volumes enhance safety, especially for highly reactive intermediates or hazardous reagents. rsc.org |
| Heat & Mass Transfer | Can be inefficient, leading to temperature and concentration gradients. | High surface-area-to-volume ratio allows for excellent heat and mass transfer. rsc.org |
| Reaction Time | Can be lengthy due to slow heating/cooling and reagent addition. | Often significantly shorter due to rapid heating/cooling and efficient mixing. |
| Process Control | More difficult to precisely control reaction parameters. | Precise control over temperature, pressure, and residence time. |
Photo- and Electrosynthetic Transformations of this compound
Photochemistry and electrochemistry offer unique and powerful ways to construct and functionalize complex molecules by accessing reactive intermediates that are often inaccessible through traditional thermal methods. acs.orgthermofisher.com
Photochemical transformations are initiated by the absorption of light, leading to electronically excited states with distinct reactivity. The tricyclo[3.3.1.02,7]nonane skeleton itself can be constructed via photochemical reactions. For instance, intramolecular [2+2] photocycloadditions of 6-allyl-2-cyclohexenones have been shown to form tricyclo[3.3.1.02,7]nonan-6-ones, the direct precursor to the target alcohol. chemrxiv.org Further photochemical reactions on this compound could be explored. Visible-light photoredox catalysis, for example, could be employed for the deoxygenation of the alcohol or for the functionalization of C-H bonds at various positions on the tricyclic scaffold. beilstein-journals.org The activation of the alcohol as an N-alkoxyphthalimide could enable its use in radical-based cross-coupling reactions to form new C-C bonds under mild, visible-light-mediated conditions. nih.gov
Electrosynthesis uses electricity as a traceless reagent to drive oxidation and reduction reactions, providing a green and sustainable alternative to chemical redox agents. acs.orgunimi.it The interconversion between this compound and its corresponding ketone is a prime target for electrosynthesis. The alcohol could be selectively oxidized to the ketone at an anode, while the ketone could be reduced to the alcohol at a cathode, potentially with high stereoselectivity by using chiral electrolytes or electrode modifiers. unimi.it Beyond these redox reactions, modern electrosynthesis enables a wide range of transformations. For example, electroreductive methods could be developed for the cleavage of the C-O bond of the alcohol, opening up pathways for deoxygenative functionalization. researchgate.net Paired electrolysis, where both the anodic and cathodic reactions contribute to the formation of the desired product, could be employed for highly efficient cross-coupling reactions involving derivatives of this compound. acs.org
| Method | Transformation | Potential Application | Key Advantage |
|---|---|---|---|
| Photochemistry | Intramolecular [2+2] Cycloaddition | Synthesis of the tricyclo[3.3.1.02,7]nonan-6-one core. chemrxiv.org | Efficient construction of strained ring systems. |
| Photochemistry | Visible-Light C-O Bond Activation/Deoxygenation | Reductive removal of the hydroxyl group. beilstein-journals.org | Mild reaction conditions and high functional group tolerance. |
| Photochemistry | Photoredox-Catalyzed C-H Functionalization | Late-stage modification of the tricyclic scaffold. | Ability to functionalize otherwise inert C-H bonds. |
| Electrosynthesis | Anodic Oxidation | Synthesis of Tricyclo[3.3.1.02,7]nonan-6-one from the alcohol. unimi.it | Avoids the use of stoichiometric chemical oxidants. |
| Electrosynthesis | Cathodic Reduction | Stereoselective synthesis of this compound from the ketone. acs.org | Potential for high chemoselectivity. |
| Electrosynthesis | Reductive Cross-Coupling | Formation of new C-C bonds at the C6 position. acs.org | Transition-metal-free options are available. acs.org |
Exploration of Novel Reactivity Patterns under Extreme Conditions
Investigating the behavior of molecules under extreme conditions, such as high pressure and high temperature, can reveal novel reaction pathways and lead to the discovery of unprecedented molecular transformations. The rigid and strained nature of the Tricyclo[3.3.1.02,7]nonane skeleton makes it an intriguing candidate for such studies.
High-temperature reactions , such as thermolysis and pyrolysis, can provide the energy needed to overcome significant activation barriers, leading to skeletal rearrangements or fragmentation. For instance, the tricyclo[3.3.1.02,7]nonane skeleton has been synthesized via the thermolysis of pentafluorophenyl prop-2-enyl ether at temperatures between 137–141 °C, demonstrating that high temperatures can facilitate the formation of this rare ring system. rsc.org The thermal decomposition of this compound could lead to interesting retro-cycloaddition reactions or rearrangements, providing insights into the stability of the bridged framework. Microwave-assisted synthesis, which utilizes microwave irradiation for rapid and efficient heating, could also be explored to accelerate reactions and potentially access different product distributions compared to conventional heating.
High-pressure chemistry offers a unique way to influence chemical reactions by altering the activation volume. Reactions that proceed with a decrease in volume, such as cycloadditions and bond-forming reactions, are generally favored at high pressure. Applying high pressure to this compound or its derivatives could promote novel cycloaddition reactions across the existing rings or induce rearrangements to more compact isomeric structures. High pressure can also be used in conjunction with high temperatures to access new regions of the pressure-temperature phase diagram, potentially leading to the formation of novel crystalline phases or polymeric materials. rsc.orgucl.ac.uk
| Condition | Potential Effect | Research Avenue |
|---|---|---|
| High Temperature (Thermolysis) | Skeletal rearrangements, retro-cycloadditions, fragmentation. | Flash vacuum pyrolysis to study decomposition pathways. researchgate.net |
| High Pressure | Favors reactions with negative activation volume (e.g., cycloadditions), phase transitions. | Exploring pressure-induced cycloadditions or rearrangements. rsc.org |
| Microwave Irradiation | Rapid heating, potential for altered reaction selectivity ("microwave effect"). | Accelerating known transformations or discovering novel reaction pathways. |
| High Pressure & High Temperature | Accessing novel reactive states, promoting condensation or polymerization. | Investigating the formation of novel carbon nitride materials from related precursors. ucl.ac.uk |
Design and Synthesis of Advanced Polycyclic Architectures Inspired by this compound
The unique three-dimensional structure of this compound makes it an ideal starting point or inspirational model for the design and synthesis of more complex, advanced polycyclic architectures. nih.gov Bridged and fused ring systems are common motifs in a wide array of biologically active natural products and pharmaceuticals, and methods for their efficient construction are highly sought after. nih.gov
The tricyclo[3.3.1.02,7]nonane motif is not just a synthetic curiosity; it is found in complex natural products. For example, the rearranged ent-trachylobane diterpenoids, wallichanol A and sanguinolane, feature a pentacyclic skeleton that incorporates this unique tricyclic system. chemrxiv.org The first total synthesis of these molecules leveraged an intramolecular [2+2] cycloaddition to construct this challenging framework, highlighting the importance of developing synthetic methods to access such structures. chemrxiv.org
Future research will likely focus on using this compound as a chiral building block to construct even more elaborate molecular edifices. Its rigid framework can serve as a scaffold to orient functional groups in precise three-dimensional arrangements, a key strategy in the design of enzyme inhibitors or protein-protein interaction modulators. Novel synthetic strategies, such as transition-metal-catalyzed "cut-and-sew" reactions, which deconstruct and then reassemble ring systems, could be applied to derivatives of this compound to generate a diverse range of novel bridged and fused ring systems. nih.gov Furthermore, the principles of supramolecular chemistry could be applied to assemble multiple tricyclic units into larger, well-defined architectures through non-covalent interactions, leading to new materials with interesting host-guest properties or catalytic activity. acs.orgacs.org
| Molecule/Scaffold Class | Structural Feature | Significance/Application |
|---|---|---|
| Wallichanol A | Contains a 6/6/6/4/6-fused pentacyclic skeleton with a tricyclo[3.3.1.02,7]nonane motif. chemrxiv.org | Natural product with potential as a therapeutic agent for osteoporosis. chemrxiv.org |
| [m.n.1] Bridged Rings | General class of bridged bicyclic systems. | Common core in many bioactive molecules; accessible via "cut-and-sew" synthesis. nih.gov |
| Polycyclic Ethers | Often feature trans-fused polycyclic ether rings. | Marine ladder toxins like brevetoxin (B15176840) B are potent neurotoxins and synthetic targets. |
| Supramolecular Cages | Self-assembled architectures from multiple building blocks. acs.org | Potential applications in catalysis, drug delivery, and molecular sensing. acs.org |
Q & A
What are the optimal synthetic routes for tricyclo[3.3.1.0²,⁷]nonan-6-ol, and how can purity be ensured during scale-up?
Basic Research Focus
The synthesis of tricyclo[3.3.1.0²,⁷]nonan-6-ol typically involves multi-step organic reactions. A validated method includes derivatization of hydroxyl groups using mesyl chloride in pyridine, followed by controlled heating (e.g., 120°C for 5 hours) to achieve high yields (~85%) . Key steps for purity control involve:
- Purification : Sequential extraction with CH₂Cl₂ and washing with HCl, NaHCO₃, and water to remove residual reagents.
- Analytical validation : Elemental analysis, high-resolution mass spectrometry (HRMS), and NMR spectroscopy (¹H/¹³C) to confirm molecular integrity and stereochemistry .
- Scale-up considerations : Batch reactors with automated temperature and stirring controls to minimize side reactions.
How does the hydroxyl group in tricyclo[3.3.1.0²,⁷]nonan-6-ol influence its reactivity in substitution and oxidation reactions?
Basic Research Focus
The hydroxyl group at position 6 is highly reactive due to steric strain from the tricyclic framework. Methodological insights include:
- Substitution : Nucleophilic displacement (e.g., SN2) with mesyl or tosyl groups to generate intermediates for further functionalization .
- Oxidation : Controlled oxidation with CrO₃ or PCC to form ketones, though steric hindrance may require bulky oxidizing agents to avoid over-oxidation .
- Kinetic studies : Monitoring reaction progress via TLC or GC-MS to optimize conditions for selective transformations .
What mechanistic insights explain the ring-contraction rearrangements observed in solvolysis reactions of tricyclo[3.3.1.0²,⁷]nonane derivatives?
Advanced Research Focus
Solvolysis of derivatives (e.g., brosylates) reveals cationic intermediates that undergo formal ring contractions (e.g., five- to four-membered rings) with rate enhancements of ~10⁵. Key methodologies include:
- Isotopic labeling : Using deuterated solvents (e.g., toluene-d₆) to track hydrogen migration during rearrangement .
- Computational modeling : DFT or MINDO/3 calculations to map transition states and predict regioselectivity .
- Kinetic isotope effects (KIE) : Measuring KIE to distinguish between concerted and stepwise mechanisms .
How can computational methods predict the stability and regioselectivity of tricyclo[3.3.1.0²,⁷]nonan-6-ol derivatives in synthetic applications?
Advanced Research Focus
Computational approaches are critical for rational design:
- Molecular dynamics (MD) : Simulate steric effects in the tricyclic core to predict substituent compatibility .
- MINDO/3 or DFT : Calculate relative stabilities of methyl-substituted isomers (e.g., position 1 vs. 6) to guide synthetic targeting .
- Docking studies : Evaluate binding affinity of derivatives for biological targets (e.g., voltage-gated calcium channels) using software like AutoDock .
What experimental strategies are used to investigate the biological activity of tricyclo[3.3.1.0²,⁷]nonan-6-ol derivatives in neurological disorders?
Advanced Research Focus
Derivatives like HSK16149 (a tricyclo[3.3.1.0²,⁷]nonane analog) show promise as α2δ calcium channel ligands. Methodologies include:
- In vitro assays : Radioligand binding studies (e.g., [³H]-gabapentin displacement) to quantify affinity .
- In vivo models : Testing analgesic efficacy in chronic pain models (e.g., spinal nerve ligation) with dose-response profiling .
- Structure-activity relationship (SAR) : Modifying the hydroxyl group to esters or amines and correlating changes with pharmacological potency .
How do stereochemical variations in tricyclo[3.3.1.0²,⁷]nonan-6-ol impact its physical properties and crystallographic characterization?
Advanced Research Focus
Stereochemistry (e.g., bridgehead substituents) dictates packing efficiency and melting points:
- X-ray crystallography : Resolve absolute configuration using anomalous scattering (e.g., Cu-Kα radiation) .
- Thermal analysis : DSC to correlate melting point ranges (e.g., 127–128°C) with crystal lattice stability .
- Polarimetry : Measure optical rotation to verify enantiopurity after asymmetric synthesis .
What contradictions exist in reported synthetic yields for tricyclo[3.3.1.0²,⁷]nonan-6-ol derivatives, and how can they be resolved?
Advanced Research Focus
Discrepancies in yields (e.g., 40–96%) arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
